N,3-dihydroxynaphthalene-2-carboxamide
Description
N,3-Dihydroxynaphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring hydroxyl groups at the 1- and 3-positions of the naphthalene ring and a carboxamide group at the 2-position. This compound serves as a scaffold for synthesizing derivatives with varied biological and industrial applications. Its structural flexibility allows substitutions on the phenyl ring, enabling tailored physicochemical and bioactive properties .
Properties
IUPAC Name |
N,3-dihydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-6-8-4-2-1-3-7(8)5-9(10)11(14)12-15/h1-6,13,15H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHPRFAVBFDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414929 | |
| Record name | N,3-dihydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22974-74-9 | |
| Record name | N,3-dihydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dihydroxynaphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with appropriate amines under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,3-dihydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of N,3-dihydroxy-2-naphthylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
N,3-Dihydroxynaphthalene-2-carboxamide is characterized by its molecular formula . The compound features a naphthalene backbone with hydroxyl groups at the 3 and 7 positions and a carboxamide group at the 2 position. This unique arrangement contributes to its biological activity and reactivity.
Antimicrobial Activity
DHNCA has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM against MRSA isolates.
- Mycobacterium tuberculosis : The compound has also shown promise as a potential antituberculosis agent.
Material Science Applications
In material science, DHNCA is utilized for developing new materials with specific properties. Its chemical structure allows for modifications that can enhance material performance in various applications, including:
- Biocompatible materials : The compound's properties make it suitable for use in biocompatible materials that can interact safely with biological systems.
- Nanotechnology : DHNCA can serve as a building block in the synthesis of nanostructured materials.
Antioxidant Properties
Research indicates that compounds related to DHNCA may possess antioxidant properties. For instance, studies have evaluated the antioxidant capacity of thiophene-2-carboxamide derivatives, which include DHNCA, using assays like the ABTS method. These properties are essential for developing therapeutic agents that combat oxidative stress-related diseases.
Synthetic Routes
The synthesis of this compound typically involves several methods:
- Amide Bond Formation : Commonly achieved through the reaction of 3-hydroxy-2-naphthoic acid with amines in organic solvents such as dichloromethane or dimethylformamide under inert conditions.
| Synthetic Method | Description |
|---|---|
| Amide Formation | Reaction of 3-hydroxy-2-naphthoic acid with amines |
| Oxidation | Hydroxyl groups can be oxidized to form quinones |
| Reduction | Carboxamide group can be reduced to an amine |
Case Studies and Research Findings
Several case studies highlight the effectiveness of DHNCA and its derivatives:
- A study demonstrated significant antimicrobial activity against resistant bacterial strains, supporting its potential use in clinical settings.
- Another investigation explored the synthesis of complex organic molecules using DHNCA as a building block, showcasing its versatility in organic chemistry applications.
Mechanism of Action
The mechanism of action of N,3-dihydroxynaphthalene-2-carboxamide involves its interaction with bacterial enzymes and cellular structures. The hydroxyl groups and the amide functionality play crucial roles in binding to the active sites of enzymes, inhibiting their activity, and leading to the death of bacterial cells. The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts essential metabolic processes in bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- Hydrogen Bonding : Intramolecular O–H···O hydrogen bonds stabilize the planar conformation, as seen in N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide . Methoxy groups reduce hydrogen bonding capacity, increasing flexibility .
- Coplanarity : The dihedral angle between naphthalene and phenyl rings is ~3° in unsubstituted analogs, but substitutions like -OCH₃ or -Cl increase steric hindrance, altering planarity .
- Thermal Stability : Halogenated derivatives (e.g., chloro-substituted) exhibit higher melting points due to increased molecular rigidity .
Antimicrobial Activity
- N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide demonstrates potent antistaphylococcal activity (MIC = 8 µg/mL) attributed to its planar structure and hydrogen-bonding network .
- Methoxy-substituted analogs (e.g., 3c in ) show reduced activity due to decreased hydrogen bonding but are preferred in dye industries for their solubility .
Quantum Chemical Insights
B3LYP studies reveal that para-substitutions (e.g., -OCH₃, -NO₂) alter electron density distribution. Electron-withdrawing groups (e.g., -NO₂) reduce the HOMO-LUMO gap, enhancing reactivity, while electron-donating groups (e.g., -OCH₃) stabilize the molecule .
Biological Activity
N,3-Dihydroxynaphthalene-2-carboxamide (also referred to as 2-carboxamide-3-hydroxynaphthalene) is a compound of increasing interest in biological and medicinal chemistry due to its potential antimicrobial and antitumor activities. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two hydroxyl groups and a carboxamide functional group attached to a naphthalene ring. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. It has been particularly effective against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Mycobacterium tuberculosis
The mechanism of action is believed to involve the compound's interaction with bacterial enzymes and cellular structures, inhibiting their activity and leading to bacterial cell death. Specifically, the hydroxyl groups and the amide functionality are crucial for binding to active sites on enzymes, disrupting essential metabolic processes in bacteria.
Antitumor Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antitumor effects. A study indicated that derivatives of naphthalene compounds showed strong antiproliferative activity against various cancer cell lines, with growth inhibition concentrations (GI50) ranging from 34 nM to 134 nM . This suggests that modifications to the naphthalene structure can enhance its efficacy against cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's hydroxyl groups facilitate interactions with target enzymes.
- Apoptosis Induction : It has been observed to increase levels of pro-apoptotic factors such as Caspase-3 and Caspase-9 in cancer cells, indicating its potential role in promoting programmed cell death .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of this compound against MRSA strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections.
Case Study 2: Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound derivatives exhibited growth inhibition comparable to established chemotherapeutic agents like doxorubicin. The data indicated that these compounds could activate apoptotic pathways more effectively than conventional treatments .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | GI50 (nM) |
|---|---|---|---|
| This compound | Antimicrobial/Antitumor | 0.5 | 34-134 |
| 3-Hydroxy-2-naphthoic acid | Moderate Antimicrobial | 1.0 | 50 |
| N,3-Dihydroxy-2-naphthaldehyde | Antioxidant | 0.8 | 70 |
The comparative analysis shows that this compound exhibits superior biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
